molecular formula C20H15N B12520400 10-(p-Tolyl)benzo[h]quinoline

10-(p-Tolyl)benzo[h]quinoline

Cat. No.: B12520400
M. Wt: 269.3 g/mol
InChI Key: ZRAAWBNMGINWKG-UHFFFAOYSA-N
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Description

10-(p-Tolyl)benzo[h]quinoline (CAS 1039045-15-2) is a benzoquinoline derivative with the molecular formula C₂₀H₁₅N and a molecular weight of 269.35 g/mol. Structurally, it features a benzo[h]quinoline core fused with a p-tolyl group at the 10-position, which enhances its planar aromatic system for DNA intercalation and interaction with biological targets like topoisomerases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(p-Tolyl)benzo[h]quinoline typically involves the Friedländer condensation reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For this compound, p-tolualdehyde and 2-aminobenzophenone are commonly used as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedländer condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-(p-Tolyl)benzo[h]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Studies have indicated that 10-(p-Tolyl)benzo[h]quinoline exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, molecular docking studies suggest that this compound can bind effectively to specific receptors involved in cancer progression .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar quinoline derivatives have demonstrated efficacy against various pathogens, including bacteria and fungi. This potential makes this compound a candidate for developing new antimicrobial agents .

3. Drug Development
The structural diversity of this compound allows for the synthesis of derivatives with enhanced biological activity. Research into its interactions with biological targets can lead to the development of novel therapeutic agents for diseases such as cancer and infections .

Material Science Applications

1. Fluorescent Materials
Benzo[h]quinoline derivatives have been explored as fluorescent materials due to their unique photophysical properties. The incorporation of the para-tolyl group can enhance these properties, making this compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Agrochemicals
The compound's biological activity extends to agrochemical applications, where it can be utilized as an active ingredient in pesticides or herbicides. The ability of quinoline derivatives to interact with biological systems positions them as valuable components in agricultural chemistry .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of benzo[h]quinoline, including this compound, demonstrated significant anticancer activity in vitro against various cancer cell lines. The synthesized compounds were evaluated for their efficacy using standard assays, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Material Properties Investigation
Research exploring the photophysical properties of benzo[h]quinoline derivatives revealed that the incorporation of para-tolyl groups enhances fluorescence intensity and stability. This study suggests potential applications in developing advanced materials for electronic devices .

Mechanism of Action

The mechanism of action of 10-(p-Tolyl)benzo[h]quinoline and its derivatives involves interactions with various molecular targets. These interactions can include binding to DNA, inhibiting enzymes, or interacting with cellular receptors. The specific pathways and targets depend on the derivative and its intended application. For example, some derivatives may act as DNA intercalators, disrupting the replication process in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[f]quinoline Derivatives

Benzo[f]quinoline derivatives share a similar fused aromatic system but differ in nitrogen atom positioning. For example:

  • Anticancer Mechanisms: Benzo[f]quinolines act as DNA intercalators and topoisomerase II (Topo II) inhibitors, forming stable "sandwich-like" DNA complexes . In contrast, 10-(p-Tolyl)benzo[h]quinoline’s p-tolyl group may enhance hydrophobic interactions with DNA grooves, improving binding affinity .
  • Mutagenicity: Benzo[f]quinoline exhibits lower mutagenicity than benzo[h]quinoline in Salmonella typhimurium assays.

Benzo[c]quinoline Derivatives

  • Structural Flexibility: Benzo[c]quinoline derivatives adopt non-planar conformations due to steric hindrance, reducing DNA intercalation efficiency compared to planar benzo[h]quinoline systems .
  • Topo II Inhibition: Both classes inhibit Topo II, but benzo[c]quinolines require polycyclic extensions (e.g., pyrrolophenanthridine moieties) to achieve comparable activity .

Fluorinated Benzoquinolines

Fluorination at specific positions (e.g., 3- or 7-positions) alters physicochemical properties:

  • Mutagenicity: 3-Fluorobenzo[h]quinoline shows reduced mutagenicity compared to non-fluorinated analogs, making fluorination a viable strategy for toxicity mitigation .

Table 1. Predicted Toxicity Risks of Benzo[h]quinoline Derivatives vs. Doxorubicin

Parameter This compound Benzo[f]quinoline Derivatives Doxorubicin
Ames Mutagenicity High (except 3c) Moderate High
Developmental Toxicity Moderate (e.g., 3d, 3i, 3j) Low High
Skin Irritation Negligible Negligible Severe
Rodent Carcinogenicity Positive Negative Positive

Key Findings :

  • Compound 3c: A non-mutagenic outlier among benzo[h]quinolines, highlighting the role of substituents in toxicity modulation .
  • Developmental Risks : Derivatives with electron-withdrawing groups (e.g., 3d, 3i) show higher developmental toxicity, likely due to reactive metabolite formation .

Metabolic Pathways and Mutagenic Byproducts

  • Benzo[h]quinoline: Metabolized by fungi and mammalian systems to trans-7,8-dihydrodiols and 7-hydroxy derivatives, which retain mutagenicity . Its bay-region diol epoxides are potent mutagens, unlike benzo[f]quinoline’s metabolites .
  • Benzo[f]quinoline: Primarily forms N-oxides and 7-hydroxy derivatives, which are less mutagenic due to reduced electrophilic reactivity .

This compound

  • Synthesized via Cu-catalyzed acetylation using CCl₄–C₂H₅OH systems, generating acetaldehyde radicals for regioselective functionalization .
  • Yield Optimization : Microwave and ultrasound-assisted methods improve reaction efficiency (e.g., 80–90% yields in 2–4 hours) .

Benzo[g]quinoline Derivatives

  • Prepared via Fischer and Friedländer reactions, enabling polycyclic extensions (e.g., indolo[3,2-c]benzo[g]quinoline) for enhanced bioactivity .

Biological Activity

10-(p-Tolyl)benzo[h]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in an organized manner.

PropertyValue
CAS Number 689213-38-5
Molecular Formula C19H17N
Molecular Weight 265.35 g/mol
IUPAC Name This compound
InChI Key XGZJXPHZLZQFCT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core :
    • The quinoline structure can be synthesized through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
  • Introduction of the p-Tolyl Group :
    • The p-tolyl group is introduced via electrophilic aromatic substitution, enhancing the compound's lipophilicity and potential biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance:

  • A study reported that benzo[h]quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Structure-activity relationship (SAR) analyses revealed that modifications to the quinoline structure can enhance anticancer efficacy. Specifically, compounds with electron-donating groups at specific positions on the aromatic rings displayed improved activity .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • DNA Intercalation : Compounds with a benzoquinoline core can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents .
  • Enzyme Inhibition : Some studies suggest that benzo[h]quinoline derivatives may act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair .

Case Studies

  • Study on Anticancer Efficacy :
    • In vitro tests indicated that this compound derivatives exhibited selective toxicity towards cancer cells compared to normal cells. The study highlighted a notable decrease in cell viability at concentrations as low as 5 µM after 48 hours of exposure .
  • Mechanistic Insights :
    • Research utilizing molecular docking simulations suggested that these compounds bind effectively to the active sites of topoisomerases, providing insights into their potential as therapeutic agents against cancer .

Q & A

Q. What are the key synthetic methodologies for preparing 10-(p-Tolyl)benzo[h]quinoline, and how do reaction conditions influence regioselectivity?

Category : Basic Research Question
The Friedländer condensation is a primary method for synthesizing benzo[h]quinoline derivatives, involving cyclization between 2-aminobenzaldehyde derivatives and ketones . For this compound, regioselectivity is controlled by steric and electronic factors:

  • Catalyst choice : Lewis acids (e.g., InCl₃) enhance reaction efficiency in green media by stabilizing intermediates .
  • Substituent positioning : The p-tolyl group at position 10 requires precise temperature control (80–120°C) to avoid side reactions like over-alkylation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents may lead to hydrolysis .
    Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (characteristic aromatic proton splitting patterns) .

Q. How do steric and electronic properties of this compound influence its reactivity in transition metal-catalyzed C–H activation?

Category : Advanced Research Question
The ortho effect and steric hindrance from the p-tolyl group dictate reactivity:

  • Steric repulsion : The bulky p-tolyl group at position 10 reduces accessibility for metal coordination, favoring meta- over ortho-functionalization .
  • Electronic modulation : The nitrogen lone pair in the quinoline ring directs electrophilic substitution. Computational studies (DFT) show that electron-withdrawing groups on the p-tolyl moiety increase activation barriers for C–H bond cleavage .
    Methodological Insight : Use palladium/copper co-catalysis under inert atmospheres and monitor regioselectivity via X-ray crystallography or NOESY NMR .

Q. What analytical techniques are critical for characterizing metabolites of this compound in biological systems?

Category : Basic Research Question
Metabolite identification requires:

  • HPLC-MS/MS : To separate and detect dihydrodiols and N-oxides, using liver homogenate models (e.g., Aroclor-pretreated rat liver) .
  • Fluorescence quenching (FQ) : Measure binding constants (K_DOC) with humic acids at varying pH levels, as fluorescence intensity correlates with protonation states .
  • Epoxide hydratase inhibition : Use 3,3,3-trichloropropylene oxide to isolate reactive intermediates like 5,6-epoxybenzo[h]quinoline .

Q. How can electrochemical studies elucidate the oxidation-reduction behavior of this compound derivatives?

Category : Advanced Research Question
Electrochemical profiling reveals redox-active sites and stability:

  • Cyclic voltammetry (CV) : Identify oxidation peaks (e.g., quinoline ring oxidation at +1.2 V vs. Ag/AgCl) and correlate with substituent effects .
  • Controlled potential electrolysis : Convert aldehydes to carboxylic acids (e.g., this compound-5-carboxylic acid) with >85% yield in acetonitrile/water mixtures .
  • pH-dependent behavior : Adjust buffer systems (e.g., phosphate vs. acetate) to study proton-coupled electron transfer (PCET) mechanisms .

Q. What are the mutagenic implications of this compound derivatives, and how are structure-activity relationships (SARs) assessed?

Category : Advanced Research Question
Mutagenicity correlates with metabolic activation:

  • Salmonella typhimurium TA100 assays : Test dihydrodiols and diol epoxides for frameshift mutations. Derivatives with bay-region diol epoxides show 3-fold higher mutagenicity than parent compounds .

  • SAR trends :

    DerivativeMutagenic Activity (revertants/µmol)
    Benzo[h]quinoline120
    5,6-Dihydrodiol450
    7,8-Dihydrodiol380
    Data from highlight the role of dihydrodiols as proximal carcinogens.

Q. How does pH affect the binding affinity of this compound to humic acids in environmental systems?

Category : Basic Research Question
Fluorescence quenching studies demonstrate pH-dependent binding:

  • At pH 7 : K_DOC ≈ 2500 L/kg due to hydrophobic interactions and π-π stacking .
  • At pH 9 : Reduced binding (K_DOC ≈ 800 L/kg) as deprotonation increases solubility.
    Protocol : Use synchronous fluorescence spectroscopy with excitation/emission slits set to 5 nm bandwidth and λ_ex = 290 nm .

Q. What strategies optimize the synthesis of this compound-based G-quadruplex ligands for anticancer research?

Category : Advanced Research Question
Design involves:

  • Groove binding vs. stacking : Introduce planar substituents (e.g., pyridyl groups) to enhance π-stacking with G-quartets .
  • Solubility optimization : PEGylation or sulfonation of the p-tolyl group improves aqueous compatibility .
  • Biological validation : Use FRET-melting assays to measure thermal stabilization (ΔT_m > 10°C indicates strong binding) .

Q. How can computational modeling predict the metabolic pathways of this compound?

Category : Advanced Research Question
Methods :

  • Density Functional Theory (DFT) : Calculate activation energies for epoxidation at C5-C6 vs. C7-C8 positions .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP1A1) to predict regioselective hydroxylation .
  • Software : Gaussian 16 or ORCA for quantum mechanics; AutoDock Vina for enzyme-ligand docking .

Q. What are the challenges in functionalizing this compound at the C4 position, and how are they addressed?

Category : Basic Research Question
C4 functionalization is hindered by steric crowding from the p-tolyl group:

  • Directed ortho-metalation (DoM) : Use n-BuLi/TMEDA at −78°C to deprotonate C4, followed by electrophilic quenching (e.g., iodomethane) .
  • Microwave-assisted synthesis : Reduce reaction times (30 min vs. 12 h) and improve yields by 20% .

Q. How do hydrolysis reactions impact the stability of this compound derivatives in aqueous media?

Category : Advanced Research Question
Hydrolysis pathways depend on substituents:

  • Acidic conditions (pH < 3) : Quinoline ring protonation accelerates hydrolysis, forming 10-hydroxybenzo[h]quinoline .
  • Basic conditions (pH > 10) : Ester or amide side chains undergo saponification. Monitor via ¹³C NMR for carbonyl group degradation .
    Mitigation : Use protective groups (e.g., tert-butyl esters) during synthesis .

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

10-(4-methylphenyl)benzo[h]quinoline

InChI

InChI=1S/C20H15N/c1-14-7-9-15(10-8-14)18-6-2-4-16-11-12-17-5-3-13-21-20(17)19(16)18/h2-13H,1H3

InChI Key

ZRAAWBNMGINWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3

Origin of Product

United States

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